

Theoretical Examination of 3-Methylquinoline N-oxide: A Computational Chemistry Whitepaper

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Compound of Interest

Compound Name: 3-Methylquinoline N-oxide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical calculations used to elucidate the molecular structure and properties of **3-Methylquinoline N-oxide**. By leveraging computational chemistry, researchers can gain significant insights into the geometric, electronic, and vibrational characteristics of this compound, which is of interest in medicinal chemistry and materials science. This paper outlines the standard computational methodologies and presents the expected theoretical data.

Introduction to 3-Methylquinoline N-oxide

3-Methylquinoline N-oxide is a heterocyclic compound derived from quinoline. The introduction of an N-oxide functional group and a methyl group at the 3-position significantly alters the electronic and steric properties of the parent quinoline molecule.^[1] These modifications can influence its biological activity and chemical reactivity.^[1] Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding these molecular-level changes.^[2]

The general chemical structure of **3-Methylquinoline N-oxide** is represented by the formula $C_{10}H_9NO$.^[3]

Computational Methodologies

The theoretical data presented in this guide are based on well-established computational protocols for quinoline derivatives, as documented in multiple studies.[4][5][6] These methods provide a reliable framework for predicting the properties of **3-Methylquinoline N-oxide**.

Density Functional Theory (DFT) Calculations

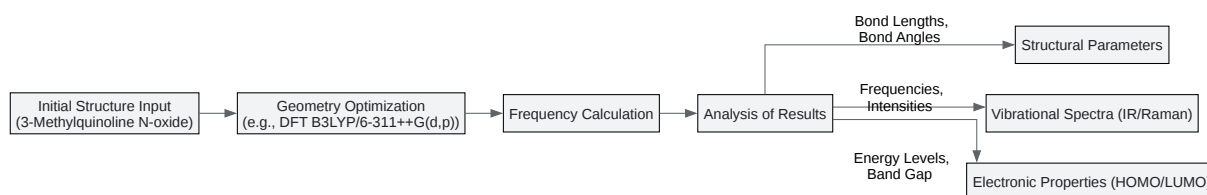
A common and effective method for this type of analysis is Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is frequently employed for its accuracy in predicting the properties of organic molecules.[5][6] A split-valence basis set, such as 6-311++G(d,p), is typically used to provide a good balance between computational cost and accuracy for both geometry optimization and vibrational frequency calculations.[5]

Software for Quantum Chemical Calculations

Quantum chemical calculations are typically performed using software packages like Gaussian, which allows for a wide range of theoretical chemistry investigations.[7]

General Computational Workflow

The process for the theoretical analysis of **3-Methylquinoline N-oxide** follows a standardized workflow. This begins with defining the initial molecular structure, followed by geometry optimization to find the lowest energy conformation. Subsequent calculations can then be performed on this optimized structure to determine various properties.



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